molecular formula C20H26BrN3O2S B2962168 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide CAS No. 439792-11-7

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide

Cat. No.: B2962168
CAS No.: 439792-11-7
M. Wt: 452.41
InChI Key: WUDCCMITBVORMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide is a synthetically designed small molecule that incorporates a 2-thioquinazolin-4-one core, a structure renowned for its diverse biological activities and its role as a versatile scaffold in drug discovery. The presence of the 2-thioxo group and the 6-bromo substituent on the quinazolinone ring is a key structural feature often associated with enhanced binding affinity and selectivity, particularly toward enzyme active sites. This compound is of significant research interest primarily for its potential application as a protein kinase inhibitor. Kinases are critical signaling proteins involved in a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. The 2-thioquinazolinone moiety is a known pharmacophore that can compete with ATP for binding in the catalytic cleft of various kinases (source) . The specific substitution pattern, including the 6-bromo group and the lipophilic N-(2,3-dimethylcyclohexyl)butanamide side chain, is designed to probe interactions with unique hydrophobic regions and allosteric pockets within target kinases, potentially leading to heightened selectivity profiles. Consequently, this molecule serves as a valuable chemical probe for researchers investigating kinase signaling pathways, enabling the study of cellular proliferation, apoptosis, and migration. Its utility extends to high-throughput screening assays, structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, and as a lead compound for the development of novel targeted therapeutics in oncology and beyond.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O2S/c1-12-5-3-6-16(13(12)2)22-18(25)7-4-10-24-19(26)15-11-14(21)8-9-17(15)23-20(24)27/h8-9,11-13,16H,3-7,10H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDCCMITBVORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone core with a bromine atom and a butanamide side chain. Its molecular formula is C22H30BrN3O2SC_{22}H_{30}BrN_3O_2S with a molecular weight of 481.4 g/mol. The presence of sulfur and bromine enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H30BrN3O2SC_{22}H_{30}BrN_3O_2S
Molecular Weight481.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that quinazolinone derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes or receptors associated with tumor growth.
  • Antioxidant Properties : Studies have demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary investigations indicate potential efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Findings

Recent studies have provided insights into the biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide:

Antioxidant Activity

In vitro assays have confirmed that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, indicating its potential role in preventing oxidative damage to cells.

Cytotoxicity Studies

The cytotoxic effects were evaluated using various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • LNCaP (prostate carcinoma)

Results indicated that the compound displays higher cytotoxicity against these cancerous cells while maintaining cytocompatibility with normal human fibroblast cells.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. It demonstrated significant inhibitory effects, suggesting its potential application as an antimicrobial agent.

Case Studies

  • Study on Antioxidant and Cytotoxic Properties : A study published in PMC explored the synthesis and biological evaluation of quinazolinone derivatives. The results showed that compounds with similar structures exhibited enhanced antioxidant activity compared to standard antioxidants such as ascorbic acid and Trolox .
  • Antitumor Activity Investigation : Another research article highlighted the antitumor effects of quinazolinone derivatives, including this compound. It was found to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinone Derivatives

The following compounds share structural motifs with the target molecule:

Compound Name / ID Key Structural Differences Potential Implications Reference
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) Benzyl and phenyl substituents at positions 2 and 3; lacks sulfanylidene and butanamide. Reduced lipophilicity; likely lower metabolic stability due to ester-like linkages.
4-(6-Bromo-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)-N-(2-Methoxybenzyl)Butanamide (CAS 892287-57-9) Replaces sulfanylidene with ketone (C=O); 2-methoxybenzyl instead of dimethylcyclohexyl. Altered electronic properties; methoxy group may enhance solubility but reduce potency.
N-Butyl-4-{[(2-Thioxo-1,2-Dihydroquinazolin-4-yl)Amino]Methyl}Cyclohexanecarboxamide (688356-55-0) Shares thioxo (C=S) group; butyl and cyclohexanecarboxamide substituents. Similar H-bonding potential; substituent differences may affect target selectivity.
6-Bromo-2-((3-Chloro-4-(Substituted Phenyl)-4-Oxoazetidin-1-yl Amino) Methyl)-3-(Naphthalen-2-yl) Quinazolin-4(3H)-One (6a) Azetidinone ring and naphthalene substituent; lacks sulfanylidene. Increased steric bulk; azetidinone may introduce conformational constraints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.